N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C15H23N5O and its molecular weight is 289.383. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in Anti-Cancer Studies
N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide and its derivatives have been explored for their potential in anti-cancer research. For example, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles were synthesized and evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Compounds showed significant anti-proliferative activities, suggesting potential applications in cancer therapy (Parveen et al., 2017).
Role in Anti-Psychotic Agent Development
This compound and its analogs have also been studied for their potential as antipsychotic agents. Heterocyclic analogs of this compound were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing promising results for further evaluation as potential antipsychotic agents (Norman et al., 1996).
Antiemetic Properties
A series of new 4-piperazinopyrimidines bearing a methylthio substituent in the pyrimidine ring demonstrated interesting pharmacological profiles, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This indicates potential applications in managing nausea and vomiting, among other conditions (Mattioda et al., 1975).
Development of HIV-1 Reverse Transcriptase Inhibitors
Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors revealed that N-phenyl derivatives exhibit broad potency against resistant mutant viruses. This research highlights the compound's utility in developing treatments for HIV-1 (Tang et al., 2010).
Applications in CNS Disorders
N-(pyridin-4-yl)piperazine-1-carboxamide derivatives have been investigated for their role as Rho kinase inhibitors, showing potential for treating central nervous system disorders. The research demonstrates a scalable and facile synthetic process, indicating the compound's applicability in therapeutic development (Wei et al., 2016).
Mechanism of Action
Target of Action
The primary target of F6257-6219 is the 17β-Hydroxysteroid dehydrogenase 1 (HSD17B1) enzyme . This enzyme plays a crucial role in the final stage of estrogen biosynthesis .
Mode of Action
F6257-6219 acts by binding to the HSD17B1 enzyme and inhibiting its function . This inhibition prevents the conversion of the less potent estrogen, estrone, into the more potent form, estradiol . This mechanism of action is part of a concept known as intracrinology, which describes the cell-specific intracellular formation of estrogens and androgens from DHEA and their local action and inactivation in peripheral tissues .
Biochemical Pathways
The inhibition of HSD17B1 by F6257-6219 affects the estrogen biosynthesis pathway . By preventing the conversion of estrone to estradiol, the compound reduces the levels of active estradiol in the body. This can lead to a decrease in the proliferation of endometriotic lesions, which are often driven by high levels of estradiol .
Pharmacokinetics
The pharmacokinetics of F6257-6219 have been studied in clinical trials. The compound has been found to be well-tolerated in both single and multiple ascending doses . The pharmacokinetics of F6257-6219 were found to be dose-proportional, and a steady state was reached within 3 days . The observed half-life of 16-18 hours offers the potential for once-daily dosing .
Result of Action
The result of F6257-6219’s action is a reduction in the levels of active estradiol in the body, leading to a decrease in the proliferation of endometriotic lesions . This can help to alleviate the symptoms of conditions like endometriosis, which are often driven by high levels of estradiol .
Action Environment
The action of F6257-6219 is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other piperazine derivatives , it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be either inhibitory or stimulatory, depending on the specific biomolecule involved .
Cellular Effects
Similar compounds have been shown to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It’s possible that F6257-6219 may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-12-10-14(17-11-16-12)19-6-8-20(9-7-19)15(21)18-13-4-2-3-5-13/h10-11,13H,2-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESUMBYIROZSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.